For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 10-Nonadecanone: Chemical Properties and Structure
Introduction
10-Nonadecanone, also known by synonyms such as Dinonyl ketone and Caprinone, is a long-chain aliphatic ketone.[1][2][3][4][5] Its chemical formula is C19H38O.[1][2][3][4][6] This document provides a comprehensive overview of its chemical and physical properties, structural information, and relevant experimental data. The symmetrical nature of this ketone, with the carbonyl group located at the center of a 19-carbon chain, influences its physical properties and chemical reactivity.
Chemical Structure
The fundamental structure of 10-Nonadecanone consists of a nineteen-carbon aliphatic chain with a carbonyl group positioned at the tenth carbon atom.
Caption: 2D Chemical Structure of 10-Nonadecanone.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 10-Nonadecanone.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | nonadecan-10-one | [1][4] |
| CAS Number | 504-57-4 | [1][3][6] |
| Molecular Formula | C19H38O | [1][4][6] |
| Molecular Weight | ||
| Molar Mass | 282.50 g/mol | [2][4][6] |
| Exact Mass | 282.292265831 Da | [1][4] |
| Physical Properties | ||
| Melting Point | 58 °C | [6] |
| 58.0 to 62.0 °C | [7] | |
| 48 °C | [5] | |
| Boiling Point | 156 °C at 1.1 mmHg | [6] |
| Density | 0.832 g/cm³ | [6] |
| Flash Point | 81.6 °C | [6] |
| Water Solubility | 0.004793 mg/L at 25 °C (estimated) | [8] |
| Computed Properties | ||
| XlogP | 8.1 | [1][4] |
| LogP | 6.83690 | [6] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1][4] |
| Refractive Index | 1.443 | [6] |
| Rotatable Bonds | 16 | [4] |
| H-Bond Acceptors | 1 | [4] |
| H-Bond Donors | 0 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of 10-Nonadecanone.
-
Mass Spectrometry (MS): The NIST Chemistry WebBook provides mass spectral data for 10-Nonadecanone (electron ionization).[3] The molecular ion peak would be expected at an m/z corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic peaks for an aliphatic ketone.[1][3] A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data is available and can be used to confirm the carbon skeleton of the molecule.[1]
Experimental Protocols
Protocol: Reduction of 10-Nonadecanone to 10-Nonadecanol
This protocol describes the reduction of the ketone functional group to a secondary alcohol using sodium borohydride.[10][11]
Materials:
-
10-Nonadecanone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1M)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 10-Nonadecanone (1.0 equivalent) in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, carefully add 1M HCl to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 10-Nonadecanol.
-
The crude product can be further purified by recrystallization.
Logical and Reaction Workflow
The chemical relationship and transformation between 10-Nonadecanone and its corresponding alcohol, 10-Nonadecanol, is a fundamental reaction in organic chemistry. This workflow illustrates the reduction of the ketone.
Caption: Workflow for the reduction of 10-Nonadecanone.
Safety and Handling
According to the aggregated GHS information, 10-Nonadecanone is classified as a skin irritant.[1]
-
Hazard Statement: H315 (Causes skin irritation).[1]
-
Precautionary Statements: P264, P280, P302+P352, P321, P332+P317, P362+P364.[1]
Users should handle this chemical with appropriate personal protective equipment, including gloves and lab coats, in a well-ventilated area.
Conclusion
10-Nonadecanone is a well-characterized long-chain ketone with established physicochemical properties and spectroscopic data. While its direct involvement in biological signaling pathways is not prominently documented, its chemical properties make it a useful compound in organic synthesis, for instance, as a precursor to 10-Nonadecanol. The provided data and protocols offer a solid foundation for researchers and scientists working with this compound.
References
- 1. 10-Nonadecanone | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Nonadecanone (CAS 504-57-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 10-Nonadecanone [webbook.nist.gov]
- 4. plantaedb.com [plantaedb.com]
- 5. 10-nonadecanone [stenutz.eu]
- 6. 10-Nonadecanone | CAS#:504-57-4 | Chemsrc [chemsrc.com]
- 7. 10-Nonadecanone | 504-57-4 | TCI AMERICA [tcichemicals.com]
- 8. 10-nonadecanone, 504-57-4 [thegoodscentscompany.com]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
